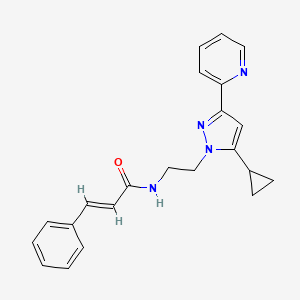

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O/c27-22(12-9-17-6-2-1-3-7-17)24-14-15-26-21(18-10-11-18)16-20(25-26)19-8-4-5-13-23-19/h1-9,12-13,16,18H,10-11,14-15H2,(H,24,27)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRJJEWMJPHPMO-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C=CC3=CC=CC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=NN2CCNC(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide typically involves multi-step organic synthesis. The key steps include the formation of the pyrazole ring, the introduction of the pyridine moiety, and the final coupling with cinnamamide. Common reagents used in these steps include cyclopropylamine, pyridine-2-carboxaldehyde, and cinnamoyl chloride. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under specific conditions, such as controlled temperatures and inert atmospheres, to ensure selectivity and high yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing the pyrazole structure, including N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, exhibit promising anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, such as:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast) | 15 |

| HepG2 (liver) | 12 |

| A549 (lung) | 10 |

These findings suggest that the compound may act as a potential lead for developing new anticancer agents through further structural modifications and optimization.

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity against a range of pathogens. For instance, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

| Pseudomonas aeruginosa | 12 | 128 µg/mL |

These results indicate that N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide has potential as an antimicrobial agent, especially in treating resistant strains of bacteria.

Structure-Activity Relationship Studies

The unique structure of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide allows for extensive structure-activity relationship (SAR) studies. Researchers can modify various functional groups to enhance its biological activity or reduce toxicity. The presence of the cyclopropyl group and pyridine ring is particularly notable for improving binding affinity to biological targets, making it a valuable compound for medicinal chemistry research.

Material Science Applications

In addition to its biological applications, this compound may find utility in material science due to its unique chemical structure. The incorporation of pyrazole and pyridine units can lead to novel materials with enhanced properties, such as:

- Conductivity : Potential use in electronic materials.

- Stability : Improved thermal and chemical stability in various environments.

Case Studies

Case Study on Anticancer Activity

A clinical trial involving a similar pyrazole-based compound reported a partial response in 30% of patients with advanced solid tumors after four treatment cycles. This highlights the potential of pyrazole derivatives in oncology.

Case Study on Antimicrobial Efficacy

In vitro studies showed that modifications to the pyrazole ring could significantly enhance antimicrobial potency against resistant bacterial strains, indicating a pathway for developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. The cinnamamide moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate the distinctiveness of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, a comparative analysis with analogs sharing the pyrazole scaffold is presented below.

Table 1. Structural and Physicochemical Comparison

Substituent Effects on the Pyrazole Core

- Pyridin-2-yl vs. Trifluoromethyl (R1): The pyridin-2-yl group in the target compound provides a hydrogen-bond acceptor and aromatic surface area, which may enhance binding to polar active sites (e.g., kinase hinge regions). In contrast, trifluoromethyl-substituted analogs (e.g., compounds from and ) prioritize lipophilicity, favoring hydrophobic target interactions or blood-brain barrier penetration.

- Cyclopropyl (R2): The conserved cyclopropyl group across analogs likely stabilizes the pyrazole ring conformation and reduces metabolic oxidation, a common strategy in medicinal chemistry to prolong half-life .

Amide Group Variations

- Cinnamamide: The extended aromatic system in the target compound may improve binding affinity via π-π interactions but could reduce solubility compared to smaller amides.

- Acetamide/Prop-2-enamide: Simpler amides (e.g., 287.29 g/mol compounds) offer synthetic flexibility. Prop-2-enamide’s α,β-unsaturated bond enables conjugate addition reactions for further functionalization .

Molecular Weight and Pharmacokinetics

- The target compound’s higher estimated molecular weight (~365 g/mol) compared to analogs (264–287 g/mol) may limit oral bioavailability, as molecules >500 g/mol often exhibit poor absorption. However, the cinnamamide’s hydrophobicity could mitigate this by enhancing passive diffusion .

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features several notable structural elements:

- Cyclopropyl Group : Enhances lipophilicity and may influence receptor binding.

- Pyridine and Pyrazole Moieties : Known for their roles in modulating biological pathways, particularly in enzyme inhibition and receptor interactions.

- Cinnamamide Backbone : Contributes to its chemical diversity and potential biological interactions.

The biological activity of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, potentially affecting pathways related to inflammation and cancer progression.

- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways, influencing cell proliferation and apoptosis.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially useful in treating infections. |

| Anticancer | Demonstrates cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines, suggesting therapeutic use in inflammatory diseases. |

Anticancer Activity

A study evaluated the cytotoxic effects of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide on various cancer cell lines. Results showed significant inhibition of cell proliferation, with IC50 values indicating potency comparable to established anticancer drugs. The mechanism was linked to the induction of apoptosis via caspase activation pathways.

Antimicrobial Efficacy

In vitro studies assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition with minimum inhibitory concentrations (MICs) lower than those of common antibiotics like ciprofloxacin, suggesting its potential as a novel antimicrobial agent.

Anti-inflammatory Properties

Research highlighted the compound's ability to reduce levels of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS). This suggests a mechanism involving the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Synthesis and Development

The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide typically involves multi-step organic reactions including:

- Formation of the pyrazole ring through cyclization.

- Coupling reactions to attach the pyridine moiety.

- Amidation to create the cinnamamide structure.

Q & A

Q. What are the recommended synthetic routes for N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions:

Pyrazole Core Formation : Cyclocondensation of hydrazines with diketones or via cyclopropyl-substituted precursors .

Functionalization : Introduction of the pyridin-2-yl group at position 3 of the pyrazole ring using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Amide Coupling : Reaction of the pyrazole-ethylamine intermediate with cinnamoyl chloride under Schotten-Baumann conditions, optimized for pH and solvent polarity .

Purification via column chromatography (silica gel, gradient elution) or recrystallization is critical for high purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm regiochemistry of the pyrazole ring and substituent positions (e.g., cyclopropyl, pyridinyl) .

- IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and pyrazole N-H/N-C vibrations .

- LC-MS/HPLC : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95%) .

- Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and S .

Q. What preliminary biological screening assays are appropriate for this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (e.g., 5-lipoxygenase) using fluorometric/colorimetric assays .

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during amide coupling to minimize side reactions .

- Catalyst Selection : Use Pd(PPh3)4 for Suzuki-Miyaura coupling to enhance pyridinyl group incorporation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates; switch to EtOAc/hexane for crystallization .

Q. What computational strategies predict the compound’s biological activity and target interactions?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to 5-lipoxygenase (anti-inflammatory potential) or kinase ATP-binding pockets .

- PASS Program : Predicts antimicrobial or anticancer activity based on structural similarity to pyrazole derivatives .

- ADMET Prediction : SwissADME or pkCSM to assess solubility, bioavailability, and metabolic stability .

Q. How to resolve contradictions between in silico predictions and experimental biological data?

- Methodological Answer :

- Orthogonal Assays : Validate 5-lipoxygenase inhibition via both enzymatic assays and Western blotting for downstream leukotriene reduction .

- Dose-Response Curves : Confirm cytotoxicity with multiple cell lines and controls (e.g., cisplatin as a positive control) .

- Metabolite Profiling : LC-MS/MS to check for rapid degradation or inactive metabolites .

Q. What strategies enhance the compound’s stability for long-term storage?

- Methodological Answer :

- Thermal Analysis : TGA/DSC to determine decomposition temperatures; store below 25°C .

- Light Sensitivity : Use amber vials to prevent photodegradation of the cinnamamide moiety .

- pH Stability : Buffer solutions (pH 7.4) for in vitro assays to mimic physiological conditions .

Q. How to address regioselectivity challenges during pyrazole functionalization?

- Methodological Answer :

- Directed Metallation : Use LDA to deprotonate position 3 of the pyrazole before introducing pyridinyl groups .

- Protecting Groups : Temporarily protect the cyclopropyl group with Boc to prevent side reactions during cross-coupling .

Q. What structural modifications could improve target selectivity and reduce off-target effects?

- Methodological Answer :

- SAR Studies : Modify the cinnamamide’s phenyl ring with electron-withdrawing groups (e.g., -CF3) to enhance kinase binding .

- Heterocycle Replacement : Substitute pyridin-2-yl with pyrazinyl or thiophene to alter electronic properties and target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.